molecular formula C10H10N2 B1599128 4-Methylquinolin-3-amine CAS No. 50878-90-5

4-Methylquinolin-3-amine

Cat. No.: B1599128
CAS No.: 50878-90-5
M. Wt: 158.2 g/mol
InChI Key: HANMWNJJOSJZHD-UHFFFAOYSA-N
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Description

4-Methylquinolin-3-amine is a derivative of quinoline, a nitrogen-containing heterocyclic compound. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The compound this compound features a quinoline core with a methyl group at the fourth position and an amine group at the third position, making it a unique and versatile molecule for various scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methylquinolin-3-amine typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of 4-methylquinoline.

    Nitration: The 4-methylquinoline undergoes nitration to introduce a nitro group at the third position.

    Reduction: The nitro group is then reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale nitration and reduction processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of advanced catalytic systems and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions: 4-Methylquinolin-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides.

    Reduction: It can be further reduced to form tetrahydroquinoline derivatives.

    Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or peracids.

    Reduction: Catalysts like palladium on carbon or platinum.

    Substitution: Halogenating agents, alkylating agents, and acylating agents.

Major Products:

    Oxidation Products: Quinoline N-oxides.

    Reduction Products: Tetrahydroquinoline derivatives.

    Substitution Products: Various substituted quinoline derivatives.

Scientific Research Applications

Medicinal Chemistry

4-Methylquinolin-3-amine has shown potential in several therapeutic areas:

  • Anticancer Activity : Quinoline derivatives, including this compound, have demonstrated significant antiproliferative effects against various cancer cell lines. Its mechanism often involves the induction of apoptosis through specific pathways related to tumor growth inhibition.
  • Antimicrobial Properties : The compound exhibits promising antimicrobial activity against resistant bacterial strains. Studies indicate that it can effectively inhibit the growth of pathogens, making it a candidate for developing new antibiotics.
  • Antimalarial Potential : Research has indicated that quinoline derivatives can exhibit moderate activity against Plasmodium falciparum, the malaria-causing parasite. This suggests potential applications in antimalarial drug development .

Organic Synthesis

The functional groups present in this compound allow for versatile chemical modifications:

  • Reactivity : The amino group can participate in nucleophilic substitutions and acylation reactions, making it useful for synthesizing more complex organic compounds. For example, it readily reacts with acid chlorides to form amides.
  • Building Block for Derivatives : It serves as a precursor for synthesizing various quinoline derivatives that can be tailored for specific biological activities or industrial applications .

The biological activities of this compound are primarily attributed to its interaction with molecular targets:

  • Enzyme Inhibition : The compound can inhibit specific enzymes by binding to their active sites, which is crucial for its anticancer and antimicrobial effects .
  • Receptor Interaction : It may interact with neurotransmitter receptors, suggesting potential antidepressant effects alongside its antimicrobial properties .

Case Studies and Research Findings

Several studies have documented the efficacy of this compound:

  • Anticancer Studies : A study published in the Journal of Medicinal Chemistry highlighted its antiproliferative activity against cancer cell lines, emphasizing its potential as a lead compound in cancer therapy.
  • Antimicrobial Efficacy : Research indicated that this compound exhibited significant activity against gram-positive bacteria such as Bacillus subtilis and Bacillus coccus, with minimum inhibitory concentrations comparable to established antibiotics .
  • Antimalarial Research : Investigations into its antimalarial properties revealed moderate effectiveness against chloroquine-sensitive and resistant strains of P. falciparum, indicating its potential role in developing new treatments for malaria .

Table 1: Summary of Biological Activities

Biological ActivityObservationsReferences
AntiproliferativeSignificant activity against cancer cell lines
AntimicrobialEffective against resistant bacterial strains
AntimalarialModerate activity against P. falciparum
Enzyme InhibitionInhibits specific enzymes involved in growth

Comparison with Similar Compounds

    Quinoline: The parent compound with a similar structure but without the methyl and amine groups.

    4-Methylquinoline: Similar structure but lacks the amine group.

    3-Aminoquinoline: Similar structure but lacks the methyl group.

Uniqueness: 4-Methylquinolin-3-amine is unique due to the presence of both the methyl and amine groups, which confer distinct chemical and biological properties

Biological Activity

4-Methylquinolin-3-amine is a heterocyclic compound that has garnered interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications, supported by relevant case studies and research findings.

Chemical Structure and Properties

This compound features a quinoline backbone with a methyl group at the 4-position and an amino group at the 3-position. This unique structure contributes to its reactivity and biological activity:

  • Functional Groups : The amino group allows for nucleophilic substitutions, while the quinoline structure facilitates electrophilic aromatic substitutions.
  • Reactivity : The compound readily reacts with acid chlorides to form amides, enhancing its potential applications in drug development.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity, particularly against resistant bacterial strains. Studies have shown that quinoline derivatives can effectively inhibit the growth of various pathogens, suggesting potential as new antimicrobial agents.

Anticancer Activity

The anticancer properties of this compound are notable. Evidence suggests that it may induce apoptosis in cancer cells through mechanisms such as DNA intercalation or binding to specific receptors involved in cancer pathways. For instance, docking studies have demonstrated strong binding affinities to enzymes and receptors linked to tumorigenesis.

A relevant study evaluated the anticancer effects of related quinoline-pyrimidine compounds, which showed promising results against HepG2 and KB cancer cell lines using MTT assays . This underscores the importance of structural modifications in enhancing anticancer efficacy.

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer activities, this compound has been associated with anti-inflammatory effects. Compounds within this class have been studied for their ability to modulate inflammatory responses, which is crucial in treating chronic diseases characterized by inflammation.

Synthesis Methods

The synthesis of this compound can be achieved through various methods. A common approach involves:

  • Starting Materials : Reaction of 2-methyl-3-formylquinoline with ammonia or amine derivatives.
  • Process : The reaction is conducted under reflux conditions followed by purification steps such as recrystallization.

Study on Anticancer Activity

A study focused on the synthesis of quinoline derivatives aimed at evaluating their anticancer activities demonstrated that specific structural features significantly influenced their effectiveness against cancer cell lines. The findings indicated that modifications at the amino position could enhance cytotoxicity and selectivity towards cancer cells .

Genotoxicity Assessment

Research assessing the genotoxic potential of compounds similar to this compound utilized comet assays to evaluate DNA damage. Results showed significant genotoxic activity at certain concentrations, emphasizing the need for further investigation into the safety profile of these compounds in therapeutic contexts .

Summary Table of Biological Activities

Activity TypeDescriptionReference
AntimicrobialEffective against resistant bacterial strains
AnticancerInduces apoptosis; strong binding to cancer-related proteins
Anti-inflammatoryModulates inflammatory responses
GenotoxicityPotential DNA damaging effects at certain concentrations

Properties

IUPAC Name

4-methylquinolin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2/c1-7-8-4-2-3-5-10(8)12-6-9(7)11/h2-6H,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HANMWNJJOSJZHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NC2=CC=CC=C12)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40402206
Record name 4-methylquinolin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40402206
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50878-90-5
Record name 4-methylquinolin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40402206
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-methylquinolin-3-amine
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Synthesis routes and methods

Procedure details

A solution of 4-methyl-3-nitroquinoline (500 mg, 2.66 mmol) in conc. HCl (10 mL) was heated to 50° C. Tin (II) chloride dihydrate (1.5 g, 6.6 mmol) was added. The mixture was stirred at 50° C. overnight. The mixture was diluted with water (20 mL). The mixture was adjusted to pH 9 by addition of 5N aqueous sodium hydroxide. The mixture was cooled to 4° C. and extracted twice with ethyl acetate (30 mL). The combined extracts were washed with ice-cold water (40 mL) and dried over anhydrous Na2SO4, filtered, and concentrated to give 3-amino-4-methylquinoline (340 mg, 80%) as a yellow solid. 1H NMR (400 MHz, CDCl3) δ 8.42 (s, 1H), 7.89-7.91 (m, 1H), 7.79-7.82 (m, 1H), 7.44-7.38 (m, 2H), 3.77 (br s, 2H), 2.37 (s, 3H).
Quantity
500 mg
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
1.5 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
20 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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